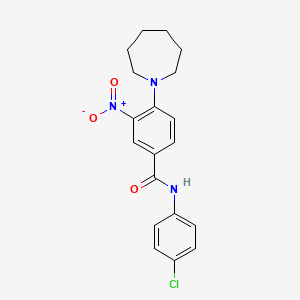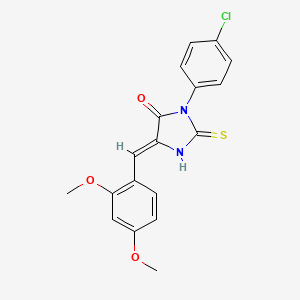
4-(1-azepanyl)-N-(4-chlorophenyl)-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-azepanyl)-N-(4-chlorophenyl)-3-nitrobenzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as AC1 or AC1N and is a member of the benzamide family. The chemical structure of AC1 consists of a benzene ring with a nitro group, a chlorophenyl group, and an azepanyl group attached to it. In
Wissenschaftliche Forschungsanwendungen
4-(1-azepanyl)-N-(4-chlorophenyl)-3-nitrobenzamide has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, AC1 has been investigated for its potential as an anticancer agent. Studies have shown that AC1 inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In biochemistry, AC1 has been studied for its potential as an enzyme inhibitor. Studies have shown that AC1 inhibits the activity of the enzyme carbonic anhydrase, which is involved in various physiological processes. In materials science, AC1 has been studied for its potential as a building block for the synthesis of new materials.
Wirkmechanismus
The mechanism of action of 4-(1-azepanyl)-N-(4-chlorophenyl)-3-nitrobenzamide involves the inhibition of various enzymes and cellular processes. In cancer cells, AC1 induces apoptosis by activating caspase-3 and caspase-9, which are involved in the apoptotic pathway. AC1 also inhibits cell proliferation by blocking the cell cycle at the G2/M phase. In biochemistry, AC1 inhibits the activity of carbonic anhydrase by binding to the active site of the enzyme. This inhibits the conversion of carbon dioxide to bicarbonate, which is involved in various physiological processes such as respiration and acid-base balance.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, AC1 inhibits cell proliferation and induces apoptosis. In biochemistry, AC1 inhibits the activity of carbonic anhydrase, which is involved in various physiological processes such as respiration and acid-base balance. AC1 has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(1-azepanyl)-N-(4-chlorophenyl)-3-nitrobenzamide in lab experiments include its potential as an anticancer agent and enzyme inhibitor. AC1 is also relatively easy to synthesize and can be obtained in large quantities. The limitations of using AC1 in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for the study of 4-(1-azepanyl)-N-(4-chlorophenyl)-3-nitrobenzamide. One direction is the development of new anticancer agents based on the structure of AC1. Another direction is the study of the mechanism of action of AC1 in more detail to determine its potential as an enzyme inhibitor. Additionally, the synthesis of new materials based on the structure of AC1 is another area for future research. Overall, the study of this compound has the potential to lead to new discoveries and applications in various fields.
Synthesemethoden
The synthesis of AC1 involves a multistep process that includes the reaction of 4-chloronitrobenzene with sodium hydroxide to form 4-chloro-3-nitrophenol. The 4-chloro-3-nitrophenol is then reacted with 1-azepanamine to form 4-(1-azepanyl)-3-nitrophenol. Finally, the 4-(1-azepanyl)-3-nitrophenol is reacted with 4-chlorobenzoyl chloride to form 4-(1-azepanyl)-N-(4-chlorophenyl)-3-nitrobenzamide.
Eigenschaften
IUPAC Name |
4-(azepan-1-yl)-N-(4-chlorophenyl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3/c20-15-6-8-16(9-7-15)21-19(24)14-5-10-17(18(13-14)23(25)26)22-11-3-1-2-4-12-22/h5-10,13H,1-4,11-12H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSWYEHTHPHVHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C=C(C=C2)C(=O)NC3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 1-[2-(2-chlorophenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5466125.png)
![N-[2-(benzoylamino)-3-(4-methylphenyl)acryloyl]tryptophan](/img/structure/B5466129.png)
![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5466143.png)
![5-amino-3-(1-cyano-2-{4-[4-(4-fluorophenyl)-1-piperazinyl]-3-nitrophenyl}vinyl)-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5466145.png)


![ethyl [5-({[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}amino)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B5466165.png)
![4-chloro-N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5466193.png)
![(3'R*,4'R*)-1'-(5-ethyl-6-methylthieno[2,3-d]pyrimidin-4-yl)-1,4'-bipiperidine-3',4-diol](/img/structure/B5466205.png)
![4-[4-(3-pyridinyloxy)-1-piperidinyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5466212.png)
![4-(hydroxymethyl)-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)benzamide](/img/structure/B5466214.png)
![3-(1,3-benzodioxol-5-yl)-5-{[(2-methoxyethyl)amino]sulfonyl}benzoic acid](/img/structure/B5466216.png)

![methyl 2-{[2-cyano-3-(1H-indol-3-yl)acryloyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5466236.png)